Methyl 1,3-dioxolane-4-carboxylate
Description
Significance and Versatility as a Chiral Building Block
The utility of methyl 1,3-dioxolane-4-carboxylate and its derivatives stems from their inherent chirality and the strategic placement of functional groups. The dioxolane ring, typically formed from the reaction of a diol with an aldehyde or ketone, can possess stereocenters, making it an ideal starting point for the synthesis of enantiomerically pure compounds. nih.gov This is crucial, as often only one enantiomer of a chiral molecule exhibits the desired therapeutic effect, while the other may be inactive or even harmful.
The versatility of this chiral synthon is demonstrated by its application in the synthesis of a diverse array of complex molecules. For instance, the (S)-enantiomer, (-)-methyl (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate, serves as a key building block for the tetrahydrofuran (B95107) subunit of (-)-gymnodimine, a marine algal toxin. sigmaaldrich.com It is also a precursor for the synthesis of (S)-4,5-dihydroxy-2,3-pentanedione (DPD), which is involved in bacterial communication. sigmaaldrich.com Similarly, the (R)-enantiomer, methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate, is a starting material for synthesizing probes to study glycerol (B35011) metabolism in Streptomyces cattleya and is used in the preparation of inhibitors for matrix metalloproteinases (MMPs). chemicalbook.com
The strategic placement of the carboxylate group and the protected diol within the dioxolane ring allows for a wide range of chemical transformations. The ester can be modified, and the dioxolane ring can be opened under specific conditions to reveal the diol functionality, providing a handle for further synthetic manipulations. This controlled reactivity makes it an invaluable tool for synthetic chemists.
Historical Overview of Dioxolane Chemistry and its Evolution
The chemistry of dioxolanes, a class of cyclic acetals, has a rich history rooted in the fundamental principles of organic chemistry. wikipedia.org Initially, their primary role was as protecting groups for carbonyl compounds (aldehydes and ketones) and 1,2-diols. wikipedia.orgorganic-chemistry.org This strategy involves the temporary conversion of a reactive functional group into a less reactive one to prevent it from interfering with reactions at other sites in the molecule. The formation of the dioxolane ring is typically achieved by reacting the carbonyl compound with ethylene (B1197577) glycol in the presence of an acid catalyst. organic-chemistry.org
Over time, the role of dioxolanes has evolved significantly beyond simple protection chemistry. The development of methods for the stereoselective synthesis of substituted dioxolanes has unlocked their potential as chiral auxiliaries and building blocks. nih.gov The ability to create dioxolanes with specific stereochemistry has been a major focus of research, leading to the development of various catalytic and stoichiometric methods. For example, organocatalytic formal [3+2] cycloaddition reactions have been developed for the asymmetric synthesis of 1,3-dioxolanes. nih.gov
Furthermore, the discovery of natural products containing the 1,3-dioxolane (B20135) moiety, such as neosporol, has spurred interest in their synthesis and biological activity. wikipedia.org The total synthesis of such complex molecules often relies on innovative strategies for constructing the dioxolane ring system with precise stereochemical control. wikipedia.org The continuous development of new synthetic methodologies, including the use of novel catalysts and reaction conditions, continues to expand the scope and utility of dioxolane chemistry in modern organic synthesis. d-nb.infoorganic-chemistry.org
Fundamental Role in Asymmetric Synthesis and Stereochemical Control
The core strength of this compound and related structures lies in their ability to impart stereochemical control during a chemical reaction. Asymmetric synthesis, the synthesis of a chiral compound in an enantiomerically enriched form, is a cornerstone of modern drug discovery and development. Chiral dioxolanes serve as powerful tools in this endeavor.
One of the key principles behind their effectiveness is the concept of diastereoselective reactions. By incorporating a chiral dioxolane moiety into a molecule, subsequent reactions can be directed to occur preferentially from one face of the molecule over the other, leading to the formation of a specific stereoisomer. This control is often achieved through steric hindrance or by the formation of transient chiral complexes with reagents. rsc.orgrsc.org
The fragmentation of nitrate (B79036) esters to generate dioxolanyl radicals, which then undergo stereoselective cyclization to form bicyclic dioxolanes, is a clear example of this principle in action. rsc.orgrsc.org Furthermore, the stereoselective opening of chiral dioxolane acetals, influenced by the structure of their Lewis acid complexes, provides another avenue for controlling stereochemistry. acs.org
The ability to manipulate the stereochemistry of molecules is not just an academic exercise. For instance, in the development of hydrogels for biomedical applications, controlling the stereochemistry of the polymer backbone can have a profound impact on the material's mechanical properties, which in turn can influence cellular response. nih.gov This highlights the far-reaching implications of stereochemical control, a field where chiral building blocks like this compound play a pivotal and enabling role.
Table of Physicochemical Properties of this compound Enantiomers
| Property | (-)-Methyl (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate | Methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate |
| CAS Number | 60456-21-5 sigmaaldrich.com | 52373-72-5 chemicalbook.comsigmaaldrich.com |
| Molecular Formula | C₇H₁₂O₄ sigmaaldrich.com | C₇H₁₂O₄ sigmaaldrich.com |
| Molecular Weight | 160.17 g/mol sigmaaldrich.com | 160.17 g/mol sigmaaldrich.com |
| Boiling Point | 84-86 °C/15 mmHg sigmaaldrich.com | 70-75 °C/10 mmHg chemicalbook.comsigmaaldrich.com |
| Density | 1.106 g/mL at 25 °C sigmaaldrich.com | 1.106 g/mL at 25 °C chemicalbook.comsigmaaldrich.com |
| Optical Activity | [α]20/D −8.5°, c = 1.5 in acetone (B3395972) sigmaaldrich.com | [α]20/D +8.5°, c = 1.5 in acetone sigmaaldrich.com |
| Refractive Index | n20/D 1.425 sigmaaldrich.com | n20/D 1.426 sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H8O4 |
|---|---|
Molecular Weight |
132.11 g/mol |
IUPAC Name |
methyl 1,3-dioxolane-4-carboxylate |
InChI |
InChI=1S/C5H8O4/c1-7-5(6)4-2-8-3-9-4/h4H,2-3H2,1H3 |
InChI Key |
NGNDLWINEYXGJD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1COCO1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Methyl 1,3 Dioxolane 4 Carboxylate and Its Analogues
Stereoselective Synthesis Approaches
Stereoselectivity is paramount in the synthesis of biologically active molecules, as different stereoisomers can exhibit vastly different effects. The development of methods to control the three-dimensional arrangement of atoms during the formation of the 1,3-dioxolane (B20135) ring is therefore of critical importance.
Diastereoselective Control in Dioxolane Ring Formation
Achieving diastereoselective control is crucial when creating multiple stereocenters in a single molecule. In the context of 1,3-dioxolane ring formation, this involves controlling the relative stereochemistry of substituents on the ring.
One approach involves the ring-closing metathesis of trienes containing two diastereotopic vinyl groups. The steric bulk of substituents on the divinyl carbinol moiety can influence which diastereomer is preferentially formed. nih.gov Another method is the asymmetric 1,3-dipolar cycloaddition between acyclic carbonyl ylides and aldehydes, catalyzed by a chiral binaphthyldiimine-Ni(II) complex, which yields cis-1,3-dioxolanes with high diastereo- and enantioselectivities. organic-chemistry.org
Chiral Auxiliary Applications in Synthesis
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired transformation, the auxiliary can be removed and often recovered for reuse. wikipedia.org
While direct examples for the synthesis of methyl 1,3-dioxolane-4-carboxylate using chiral auxiliaries are not extensively detailed in the provided context, the principle is widely applied in asymmetric synthesis. For instance, pseudoephenamine has been demonstrated as a versatile chiral auxiliary for asymmetric alkylation reactions, providing excellent stereocontrol. nih.gov Sulfur-based chiral auxiliaries derived from amino acids have also shown high diastereoselectivity in various reactions. scielo.org.mx These auxiliaries could potentially be adapted to control the stereochemistry during the synthesis of precursors to chiral 1,3-dioxolane-4-carboxylates.
Catalytic Synthesis of 1,3-Dioxolane Scaffolds
Catalytic methods offer efficient and environmentally friendly routes to 1,3-dioxolane scaffolds. These methods often involve the use of acid catalysts to promote the formation of the acetal (B89532) or ketal functionality.
Acid-Catalyzed Acetalization and Transketalization Reactions
The most common method for preparing 1,3-dioxolanes is the acid-catalyzed reaction of a carbonyl compound with a 1,2-diol. organic-chemistry.org This reaction, known as acetalization (from an aldehyde) or ketalization (from a ketone), is an equilibrium process. organic-chemistry.orgscielo.br To drive the reaction to completion, water, a byproduct, is typically removed using a Dean-Stark apparatus or by chemical sequestration. organic-chemistry.org
Homogeneous Catalysis: Brønsted acids like p-toluenesulfonic acid and mineral acids such as H₂SO₄ and H₃PO₄ are commonly used as homogeneous catalysts. organic-chemistry.orgmdpi.com Lewis acids like SnCl₄ and BF₃·OEt₂ can also catalyze the reaction of ketones with oxiranes to form 1,3-dioxolanes. For example, p-toluenesulfonic acid has been used to catalyze the acetalization of glycerol (B35011) with acetaldehyde, yielding 2,2-dimethyl-1,3-dioxolan-4-yl methanol (B129727). mdpi.com
Transketalization: This process involves the transfer of a ketal group from one diol to another and can be an effective method for synthesizing certain dioxolanes. For example, solketal (B138546) transacetalization has been shown to be an effective method for the synthesis of acetals of glycerol. researchgate.net
Heterogeneous Catalysis in Dioxolane Formation
Heterogeneous catalysts offer several advantages over their homogeneous counterparts, including ease of separation from the reaction mixture and potential for reuse. This aligns with the principles of green chemistry.
Various solid acid catalysts have been employed for dioxolane synthesis. These include:
Montmorillonite (B579905) K10: A type of clay that can catalyze the reaction between salicylaldehyde (B1680747) and various diols to form 1,3-dioxolanes in good yields. nih.gov
Sulfonated Silica (B1680970) (SiO₂-SO₃H): This amorphous, mesoporous catalyst is highly efficient for the ketalization of ketones with polyalcohols under microwave irradiation. scielo.br
Zeolites and Heteropolyacids: These materials have been evaluated for the acetalization of glycerol. researchgate.net
Acid-functionalized Metal-Organic Frameworks (MOFs): Sulfonic acid-functionalized MIL-101 and MIL-100(Fe) have been shown to effectively catalyze the acetalization of furfural (B47365) with 1,2-propanediol. rsc.org
Biomass-derived Heterogeneous Catalysts: Sulfonated carbons derived from saccharose have been used to catalyze the formation of acetals from 1,3-diols. nih.gov
The choice of catalyst can significantly impact the reaction rate and yield. For instance, the acidity of the catalyst plays a crucial role in the rate of acetalization, as the protonation of the carbonyl group is a key activation step. mdpi.com
| Catalyst Type | Example Catalyst | Substrates | Key Features |
| Homogeneous Acid | p-Toluenesulfonic acid | Glycerol, Acetaldehyde | High yield of 2,2-dimethyl-1,3-dioxolan-4-yl methanol. mdpi.com |
| Homogeneous Lewis Acid | BF₃·OEt₂ | Ketones, Ethylene (B1197577) oxide | Aprotic conditions for dioxolane formation. |
| Heterogeneous Clay | Montmorillonite K10 | Salicylaldehyde, Diols | Good yields and short reaction times. nih.gov |
| Heterogeneous Silica | Sulfonated Silica (SiO₂-SO₃H) | Ketones, Polyalcohols | High efficiency under microwave irradiation. scielo.br |
| Heterogeneous MOF | Sulfonic acid-functionalized MIL-100(Fe) | Furfural, 1,2-Propanediol | High yield of 2-(furan-2-yl)-4-methyl-1,3-dioxolane. rsc.org |
| Heterogeneous Biomass-derived | Sulfonated Carbon | 1,3-Diols | Sustainable catalyst for acetal formation. nih.gov |
Green Chemistry Principles in Dioxolane Synthesis
The application of green chemistry principles to the synthesis of dioxolanes aims to reduce the environmental impact of chemical processes. This involves the use of sustainable feedstocks, the development of solvent-free reaction conditions, and the use of catalysts that are efficient and easily separable.
Solvent-free, or neat, reaction conditions offer significant environmental benefits by eliminating the use and disposal of often hazardous organic solvents. nih.gov Research has demonstrated the successful synthesis of 1,3-dioxolanes from the condensation of diols and aldehydes under solvent-free conditions, often facilitated by a catalyst. nih.govresearchgate.net For instance, a cationic oxorhenium(V) oxazoline (B21484) complex has been shown to be highly effective in catalyzing the condensation of diols and aldehydes to form 1,3-dioxolanes in excellent yields at reasonably mild temperatures without the need for a solvent. nih.gov
The use of sustainable feedstocks is another cornerstone of green chemistry. Biomass-derived materials are increasingly being explored as renewable starting materials for chemical synthesis. Glycerol, a byproduct of biodiesel production, and furfural, derived from lignocellulosic biomass, are prominent examples of sustainable feedstocks that can be used to synthesize dioxolanes. nih.govresearchgate.netresearchgate.net The acetalization of glycerol with aldehydes is a key reaction in this context, producing cyclic acetals that have applications as bio-based solvents and fuel additives. researchgate.netdntb.gov.ua
Furthermore, carbon dioxide, a greenhouse gas, has been investigated as a C1 source for the synthesis of dioxolanes from diols, representing a significant step towards a circular carbon economy. nih.gov The direct use of formic acid, which can be derived from CO2 hydrogenation, also provides a greener pathway for forming the methylene (B1212753) unit in the dioxolane ring. nih.gov
The following table summarizes various sustainable feedstocks used in dioxolane synthesis:
| Sustainable Feedstock | Origin | Application in Dioxolane Synthesis |
| Glycerol | Biodiesel production byproduct | Reactant with aldehydes to form dioxolanes. nih.govresearchgate.netresearchgate.net |
| Furfural | Lignocellulosic biomass | Reactant with diols to form dioxolanes. nih.govresearchgate.net |
| Lactic Acid | Fermentation of sugars | Precursor for the synthesis of dioxolanone green solvents. rsc.org |
| Carbon Dioxide | Industrial off-gas | C1 source for the formation of the dioxolane ring from diols. nih.gov |
| Formic Acid | From CO2 hydrogenation | Source for the methylene unit in the dioxolane ring. nih.gov |
The formation of the 1,3-dioxolane ring is a fundamental reaction in organic chemistry, typically involving the acid-catalyzed reaction of a 1,2-diol with an aldehyde or a ketone. nih.govwikipedia.org This reaction is an acetalization or ketalization, respectively, and is a reversible process. nih.gov To drive the reaction towards the formation of the dioxolane, water, a byproduct of the reaction, is usually removed. nih.gov
The mechanism of this reaction involves the protonation of the carbonyl oxygen of the aldehyde or ketone by an acid catalyst, which activates the carbonyl carbon towards nucleophilic attack by one of the hydroxyl groups of the 1,2-diol. This is followed by an intramolecular cyclization where the second hydroxyl group attacks the resulting hemiacetal, and subsequent loss of a water molecule leads to the formation of the stable five-membered 1,3-dioxolane ring.
Various catalysts have been employed to facilitate this reaction, including protic acids like p-toluenesulfonic acid and solid acid catalysts such as silica gel, alumina, and montmorillonite clays. nih.govresearchgate.netchemicalbook.comnih.gov The use of solid acid catalysts is particularly advantageous from a green chemistry perspective as they can be easily separated from the reaction mixture and potentially reused.
The following table provides examples of catalyst systems used in the formation of the 1,3-dioxolane ring:
| Catalyst | Reactants | Reaction Conditions |
| Oxorhenium(V) oxazoline complex | Diols and aldehydes | Solvent-free, mild temperature. nih.gov |
| Montmorillonite K10 | Salicylaldehyde and diols | Catalytic amount, short reaction times. nih.gov |
| Silica gel / Alumina | Ethylene glycol and carbonyl compounds | Solvent-free, under pressure. researchgate.net |
| p-Toluenesulfonic acid | Ethylene glycol and formaldehyde | Toluene solvent. chemicalbook.com |
| Graphene oxide | Epoxides and ketones | Ultrasonic irradiation. researchgate.net |
The synthesis of specific analogues, such as methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate, often starts from chiral precursors to ensure the desired stereochemistry. chemicalbook.comsigmaaldrich.com This compound is a valuable building block for the synthesis of various complex molecules, including matrix metalloproteinase (MMP) inhibitors. chemicalbook.com
Mechanistic Investigations of Methyl 1,3 Dioxolane 4 Carboxylate Reactions
Reaction Mechanism Elucidation via Kinetic and Spectroscopic Studies
Kinetic and spectroscopic studies are fundamental in elucidating the reaction mechanisms of methyl 1,3-dioxolane-4-carboxylate. These experimental techniques provide direct evidence of reaction pathways, intermediates, and the factors influencing reaction rates.
Kinetic studies, which measure the rate of a reaction and its dependence on the concentration of reactants and catalysts, are crucial for understanding the step-by-step sequence of events in a chemical transformation. For instance, the alkaline hydrolysis of various esters, including those with structures comparable to this compound, has been investigated to determine rate constants and the influence of solvent composition. rsc.org Such studies often involve monitoring the disappearance of the ester or the appearance of a product over time, which can be accomplished using spectroscopic methods like UV-Vis or by titration.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for identifying the structures of reactants, intermediates, and products. nih.govrsc.org ¹H and ¹³C NMR spectroscopy can provide detailed information about the connectivity of atoms and the stereochemistry of molecules, which is essential for tracking changes during a reaction. rsc.orgmdpi.com For example, in the study of ring-opening polymerizations of related dioxolane structures, NMR is used to confirm the structure of the resulting polymers. researchgate.net IR spectroscopy is useful for identifying functional groups, and changes in the IR spectrum can indicate the progress of a reaction, such as the disappearance of a carbonyl stretch from the ester and the appearance of a broad hydroxyl peak from a carboxylic acid product upon hydrolysis.
Together, kinetic and spectroscopic data allow for the postulation and verification of detailed reaction mechanisms. This can include the identification of the rate-determining step, the observation of transient intermediates, and an understanding of how factors like solvent polarity and steric hindrance affect the reaction course. rsc.orgmdpi.com
Theoretical and Computational Chemistry Approaches
Theoretical and computational chemistry have become powerful tools for investigating the intricacies of chemical reactions at a molecular level. These methods complement experimental studies by providing detailed information about reaction pathways, transition states, and the electronic factors that govern reactivity.
Density Functional Theory (DFT) Studies on Reaction Pathways
For reactions involving compounds structurally similar to this compound, DFT studies have been used to:
Analyze Reaction Mechanisms: DFT can help to distinguish between different possible reaction pathways, such as concerted versus stepwise mechanisms in cycloaddition reactions. pku.edu.cn
Investigate Regioselectivity: In reactions where multiple products can be formed, DFT can predict which isomer is more likely to be produced by calculating the energies of the different transition states leading to each product. mdpi.com
Understand Electronic Effects: DFT provides insights into how the distribution of electrons within a molecule influences its reactivity. nih.gov For example, it can be used to analyze how substituent groups affect the stability of intermediates and transition states. nih.govmdpi.com
The accuracy of DFT calculations depends on the choice of the functional and basis set. mdpi.comresearchgate.net By comparing computational results with experimental data, researchers can validate their theoretical models and gain a deeper understanding of the reaction mechanism.
Molecular Dynamics Simulations and Conformational Analysis
Conformational analysis is a key aspect of understanding the reactivity of cyclic molecules like this compound. The dioxolane ring can adopt various conformations, and the relative energies of these conformations can influence which one is most likely to react. The orientation of the carboxylate group (axial vs. equatorial-like) can also play a significant role in the molecule's reactivity. researchgate.net
MD simulations can be used to:
Sample Conformational Space: Identify the most stable conformations of the molecule in different environments (e.g., in the gas phase or in a specific solvent).
Study Ring Puckering: Analyze the flexibility of the dioxolane ring and how it changes during a reaction.
Investigate Solvation Effects: Understand how solvent molecules interact with the reactant and influence the reaction pathway.
By combining the insights from MD simulations with DFT calculations, a more complete picture of the reaction dynamics and the factors controlling reactivity can be obtained.
Stereoelectronic Effects on Reactivity and Selectivity
Stereoelectronic effects refer to the influence of the spatial arrangement of orbitals on the properties and reactivity of a molecule. researchgate.net In this compound, these effects play a crucial role in determining its conformational preferences, reactivity, and the stereochemical outcome of its reactions.
Key stereoelectronic interactions in dioxolane systems include:
Anomeric Effect: This effect describes the tendency of an electronegative substituent adjacent to a heteroatom in a ring to prefer an axial orientation. In the context of the 1,3-dioxolane (B20135) ring, this involves interactions between the lone pairs of the oxygen atoms and the antibonding orbitals (σ*) of adjacent C-O or C-C bonds. nih.gov
Gauche Effect: This refers to the tendency of a molecule to adopt a conformation where two electronegative groups are positioned gauche (at a 60° dihedral angle) to each other, which can be more stable than the anti conformation.
Hyperconjugation: This involves the delocalization of electrons from a filled bonding or non-bonding orbital to an adjacent empty antibonding orbital. These interactions can stabilize certain conformations and influence bond lengths and reactivity. nih.gov
These effects can have a significant impact on the reactivity of this compound. For example, the anomeric effect can influence the equilibrium between different ring conformations, which in turn can affect the accessibility of the reactive centers to reagents. The orientation of the ester group, dictated by stereoelectronic preferences, can also influence its susceptibility to nucleophilic attack. Understanding these subtle electronic interactions is essential for predicting and controlling the selectivity of reactions involving this compound. nih.gov
Ring-Opening Mechanisms and Stability Studies
The 1,3-dioxolane ring is susceptible to ring-opening reactions, particularly under acidic conditions. These reactions are of significant interest, for instance, in the context of polymerization, where ring-opening polymerization (ROP) of dioxolane-based monomers can lead to the formation of polyesters and other functional polymers. rsc.orgresearchgate.net
The stability of the dioxolane ring is a key factor in its chemistry. Studies on related systems have shown that the ring can be cleaved under various conditions. The mechanism of ring-opening typically involves the protonation of one of the oxygen atoms, followed by nucleophilic attack, leading to the cleavage of a C-O bond.
Key aspects of ring-opening and stability include:
Acid-Catalyzed Ring-Opening: In the presence of an acid, one of the ring oxygens can be protonated, making the ring more susceptible to nucleophilic attack. The subsequent cleavage of a C-O bond can lead to the formation of a carbocation intermediate, which can then react further.
Ring-Opening Polymerization (ROP): Dioxolane derivatives can serve as monomers in ROP. The mechanism of ROP often involves a catalytic process that initiates the ring-opening, followed by propagation steps where the opened monomer adds to a growing polymer chain. rsc.orgresearchgate.net Studies on related dioxolanones have proposed mechanisms involving competitive elimination and subsequent reactions facilitated by byproducts like formaldehyde. rsc.orgresearchgate.net
Radical Ring-Opening: In some cases, ring-opening can proceed through a radical mechanism. For example, certain methylene-dioxolanes undergo free-radical ring-opening polymerization. researchgate.net
The stability of this compound will be influenced by factors such as the pH of the medium, temperature, and the presence of catalysts or other reactive species.
Hydrolysis Mechanisms and Kinetics
The hydrolysis of the ester functional group in this compound is a fundamental reaction that can proceed under either acidic or basic conditions. The study of its hydrolysis mechanism and kinetics provides insights into the reactivity of the ester and the stability of the molecule as a whole. rsc.org
Base-Catalyzed Hydrolysis (Saponification):
Under basic conditions, the hydrolysis of esters typically proceeds via a bimolecular nucleophilic acyl substitution (BAC2) mechanism. This involves the following steps:
Nucleophilic Attack: A hydroxide (B78521) ion (OH⁻) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester group. This leads to the formation of a tetrahedral intermediate.
Leaving Group Departure: The tetrahedral intermediate collapses, and the methoxide (B1231860) ion (CH₃O⁻) is expelled as the leaving group.
Proton Transfer: The methoxide ion is a strong base and will deprotonate the newly formed carboxylic acid, resulting in the carboxylate anion and methanol (B129727). This final step is essentially irreversible and drives the reaction to completion.
Acid-Catalyzed Hydrolysis:
In the presence of an acid, the hydrolysis mechanism is more complex and involves a series of equilibrium steps. The most common mechanism is the AAC2 mechanism:
Protonation: The carbonyl oxygen of the ester is reversibly protonated by the acid catalyst. This makes the carbonyl carbon more electrophilic.
Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the attacking water molecule to one of the oxygen atoms of the original ester.
Leaving Group Departure: The protonated methanol molecule departs as a neutral leaving group.
Deprotonation: The protonated carboxylic acid is deprotonated by a water molecule to regenerate the acid catalyst and form the final carboxylic acid product.
The kinetics of acid-catalyzed hydrolysis are typically first-order in both the ester and the acid catalyst. The rate of hydrolysis is influenced by the stability of the tetrahedral intermediate and the ease of protonation of the carbonyl group. Solvent effects can also play a significant role in the kinetics of both acid and base-catalyzed hydrolysis. rsc.org
Chemical Transformations and Derivatization Strategies
Reactions of the Ester Functional Group
The ester group is a primary site for modification, enabling the introduction of diverse functionalities through several key reactions.
Transesterification, the conversion of one ester to another by exchanging the alkoxy group, can be performed on methyl 1,3-dioxolane-4-carboxylate under both acidic and basic conditions. masterorganicchemistry.com Basic-catalyzed transesterification, often employing an alkoxide corresponding to the desired alcohol, proceeds through a nucleophilic addition-elimination mechanism. masterorganicchemistry.com For instance, reacting the methyl ester with sodium ethoxide in ethanol (B145695) would yield the corresponding ethyl ester. Acid-catalyzed transesterification, on the other hand, requires an acid catalyst to protonate the carbonyl group, making it more susceptible to nucleophilic attack by an alcohol. masterorganicchemistry.com The choice of alcohol as the solvent can drive the equilibrium towards the desired product. masterorganicchemistry.com
Hydrolysis of the ester to the corresponding carboxylic acid can be achieved under either acidic or basic conditions. researchgate.net Alkaline hydrolysis, or saponification, is a common method involving treatment with an aqueous base like sodium hydroxide (B78521), followed by acidification to yield the free carboxylic acid. researchgate.net Enzymatic hydrolysis offers a milder and often stereoselective alternative. For example, amidohydrolase enzymes can be used for the kinetic resolution of enantiomeric mixtures of 1,3-dioxolane-4-carboxylate esters. google.com
Table 1: Selected Conditions for Transesterification and Hydrolysis
| Transformation | Reagents and Conditions | Product | Reference |
| Transesterification | Alcohol (e.g., Ethanol), Acid or Base Catalyst | Corresponding Alkyl Ester | masterorganicchemistry.com |
| Hydrolysis (Saponification) | 1. NaOH (aq) or LiOH (aq) 2. H₃O⁺ | 1,3-dioxolane-4-carboxylic acid | researchgate.net |
| Enzymatic Hydrolysis | Amidohydrolase Enzyme | (R)- or (S)-1,3-dioxolane-4-carboxylic acid | google.com |
The ester functional group of this compound can be readily reduced to the corresponding primary alcohol, (1,3-dioxolan-4-yl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for this transformation. chemguide.co.uk The reaction generally proceeds in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction mixture and protonate the resulting alkoxide. chemguide.co.uk It's important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters. youtube.com
The reduction process involves a nucleophilic acyl substitution where a hydride ion effectively replaces the methoxy (B1213986) group, forming an intermediate aldehyde. This aldehyde is more reactive than the starting ester and is immediately further reduced to the primary alcohol. chemguide.co.uklibretexts.org
Table 2: Reduction of this compound
| Reagent | Solvent | Product | Key Features | Reference |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | (1,3-dioxolan-4-yl)methanol | Powerful, non-selective reducing agent | chemguide.co.uk |
The ester group of this compound is susceptible to nucleophilic acyl substitution, a broad class of reactions where the methoxy group is replaced by a nucleophile. masterorganicchemistry.comlibretexts.org This allows for the synthesis of a wide range of derivatives.
A particularly important application of this reactivity is the formation of amides. The reaction of this compound with ammonia (B1221849) or primary or secondary amines leads to the corresponding amides. This reaction, often called aminolysis, typically requires heating or the use of a catalyst. youtube.comkhanacademy.org The general mechanism involves the nucleophilic attack of the amine on the ester carbonyl carbon, forming a tetrahedral intermediate. Subsequent collapse of this intermediate expels the methoxide (B1231860) leaving group, yielding the amide. youtube.com To drive the reaction to completion, especially when using ammonia or volatile amines, it is often necessary to use an excess of the amine or to remove the methanol (B129727) byproduct. youtube.comkhanacademy.org In some cases, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate amide bond formation, particularly when starting from the corresponding carboxylic acid. libretexts.org
Table 3: Amide Formation from this compound
| Nucleophile | Conditions | Product | Reference |
| Ammonia (NH₃) | Heat | 1,3-dioxolane-4-carboxamide | youtube.comkhanacademy.org |
| Primary Amine (R-NH₂) | Heat | N-substituted-1,3-dioxolane-4-carboxamide | youtube.comkhanacademy.org |
| Secondary Amine (R₂NH) | Heat | N,N-disubstituted-1,3-dioxolane-4-carboxamide | youtube.comkhanacademy.org |
Reactions Involving the Dioxolane Ring
The dioxolane ring, while generally stable, can also undergo specific chemical transformations, providing another avenue for derivatization.
The 1,3-dioxolane (B20135) ring is an acetal (B89532), which acts as a protecting group for a diol. This ring can be opened under acidic conditions through hydrolysis. oakland.edu Treatment with aqueous acid will cleave the acetal, revealing the underlying diol functionality. This deprotection strategy is fundamental in synthetic routes where the diol needs to be manipulated after other transformations on the molecule have been completed. The stability of the dioxolane ring is pH-dependent, being stable under neutral and basic conditions but susceptible to cleavage in acidic media. oakland.edu
While reactions directly on the saturated carbons of the dioxolane ring are less common, functionalization at positions adjacent to the ring can be influenced by its presence. For instance, the C-4 position of the dioxolane ring can be susceptible to alkylation under specific conditions, particularly when assisted by neighboring heteroatoms. Research has shown that organomagnesium halides can react with certain 4-substituted 1,3-dioxolanes, leading to C-4 alkylation. lookchem.com This type of reaction, though atypical, highlights the potential for more complex modifications of the dioxolane scaffold.
Oxidative Transformations of Dioxolane Derivatives
The oxidative cleavage of the 1,3-dioxolane ring is a known transformation that can lead to the formation of ester derivatives. organic-chemistry.orgorganic-chemistry.org Cyclic acetals, while generally stable to many oxidizing agents, can be cleaved under specific conditions. organic-chemistry.org
One efficient method involves the use of N-hydroxyphthalimide (NHPI) and a cobalt(II) salt as catalysts with molecular oxygen. organic-chemistry.org This system generates a phthalimide (B116566) N-oxyl (PINO) radical, which can abstract a hydrogen atom from the acetal, initiating an oxidation cascade that results in ring opening to form a hydroxy ester. organic-chemistry.org Applying this to this compound would be expected to yield a derivative of tartronic acid.
Another approach utilizes peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), which can efficiently oxidize cyclic acetals to provide hydroxy alkyl esters in good yields. organic-chemistry.org Strongly acidic reagents combined with oxidants like KMnO4 can also lead to cleavage and the formation of related products. organic-chemistry.org The oxidation of primary alcohols or aldehydes to carboxylic acids is a fundamental reaction, but in the context of this compound, the focus is on the transformation of the dioxolane ring itself. libretexts.org
Oxidative halogenation involves the introduction of a halogen atom accompanied by an oxidation process. While direct studies on this compound are scarce, the reactivity of related cyclic acetals provides insight into potential transformations.
The Hanessian-Hullar reaction, for instance, involves the oxidative ring opening of acetals in carbohydrate chemistry using N-bromosuccinimide (NBS). researchgate.net This reaction typically results in the formation of a bromo-ester. Applying this to a dioxolane would lead to a ring-opened product with a bromine atom and an ester function. The bromination of 2-substituted-1,3-dioxolanes has also been reported, indicating the susceptibility of the ring to electrophilic halogenating agents. researchgate.netchemicalbook.com The reaction of 5-methylene-1,3-dioxanes with bromine results in the addition of bromine across the double bond. thieme-connect.de
These examples suggest that this compound could react with halogenating agents under oxidative conditions to yield ring-opened haloesters. The regioselectivity of such a reaction would be an important consideration, influenced by the substitution pattern on the dioxolane ring.
Advanced Analytical Characterization of Dioxolane Carboxylates
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and stereochemical analysis of dioxolane carboxylates. It provides detailed information about the molecular framework, the connectivity of atoms, and the relative and absolute stereochemistry of chiral centers.
Determination of Diastereomeric and Enantiomeric Ratios (e.g., Mosher Ester Analysis)
The C4 position of the 1,3-dioxolane (B20135) ring in Methyl 1,3-dioxolane-4-carboxylate is a chiral center. When synthesized from achiral precursors without chiral control, the product is a racemic mixture of two enantiomers. If a second chiral center is present, as in many synthetic derivatives, diastereomers are formed. NMR spectroscopy is a primary tool for quantifying the ratios of these stereoisomers.
Diastereomeric ratios can often be determined directly from a standard ¹H or ¹³C NMR spectrum, as diastereomers are distinct chemical entities with different physical properties and, therefore, generally exhibit separate, distinguishable signals. lookchem.com The ratio is calculated by integrating the corresponding unique peaks for each diastereomer.
Determining enantiomeric ratios requires a chiral environment. This is commonly achieved by derivatizing the analyte with a chiral resolving agent to create diastereomers, which can then be distinguished by NMR. A preeminent method for this purpose is Mosher ester analysis. nih.govumn.edu This technique is typically used for chiral alcohols but is applicable to determining the absolute configuration of the chiral carbinol carbon (C4) in the dioxolane ring system. The process involves:
Reacting the chiral molecule with both enantiomers of a chiral derivatizing agent, such as (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA, Mosher's acid), in separate reactions to form two different diastereomeric esters. nih.govumn.edu
Acquiring the ¹H NMR (or ¹⁹F NMR) spectra for each of the newly formed diastereomeric products. lookchem.comnih.gov
Analyzing the differences in chemical shifts (Δδ = δS - δR) for protons near the newly formed ester linkage. libretexts.org The anisotropic effect of the phenyl ring in the Mosher's acid moiety causes predictable shielding or deshielding of nearby protons, allowing for the assignment of the absolute configuration of the original chiral center. nih.govlibretexts.orgoregonstate.edu
An alternative to derivatization is the use of chiral lanthanide shift reagents, such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃). These reagents can induce separation of enantiomeric signals in the ¹H NMR spectrum, allowing for their direct quantification. nih.gov This method was successfully used to discriminate between epimers of complex 1,3-dioxolane-containing lipids isolated from marine sponges. nih.gov
Structural Elucidation via 1D and 2D NMR Techniques
One-dimensional (1D) NMR techniques like ¹H and ¹³C NMR provide fundamental information about the structure of this compound. The chemical shifts, signal multiplicities (splitting patterns), and integration values in ¹H NMR, along with the chemical shifts in ¹³C NMR, allow for the assignment of each signal to a specific proton or carbon atom in the molecule. bhu.ac.inudel.edu
Table 1: Expected ¹H and ¹³C NMR Data for this compound
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |
| H2 (acetal) | ~4.9 - 5.2 (s) | ~94 - 96 | Acetal (B89532) protons on C2. |
| H4 | ~4.5 - 4.7 (t or dd) | ~74 - 76 | Methine proton at the chiral center. |
| H5 | ~4.2 - 4.4 (m) | ~68 - 70 | Methylene (B1212753) protons on the dioxolane ring. |
| -OCH₃ | ~3.8 (s) | ~52 - 53 | Methyl ester protons. |
| -C=O | - | ~170 - 172 | Carbonyl carbon of the ester. |
Two-dimensional (2D) NMR experiments are crucial for unambiguously confirming the molecular structure by establishing correlations between nuclei. omicsonline.org
COSY (Correlation Spectroscopy) : A homonuclear technique that reveals proton-proton (¹H-¹H) coupling networks, confirming which protons are on adjacent carbons, such as the relationship between H4 and the H5 protons.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence) : These experiments correlate protons with the carbons to which they are directly attached, allowing for definitive assignment of ¹³C signals based on their known proton assignments. omicsonline.org
HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over two to three bonds. It is invaluable for identifying quaternary carbons and piecing together molecular fragments. For instance, it would show a correlation from the methyl ester protons (-OCH₃) to the carbonyl carbon (-C=O), confirming the ester functionality. omicsonline.org
Mass Spectrometry (MS) and Elemental Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound and for gaining structural information through analysis of its fragmentation patterns.
Elucidation of Molecular Structure and Fragmentation Patterns
For this compound (C₅H₈O₄), the exact molecular weight is 148.0423 g/mol . High-resolution mass spectrometry (HRMS) can confirm this mass, thereby verifying the elemental formula. In soft ionization techniques like Electrospray Ionization (ESI), the compound is often observed as a sodiated adduct, [M+Na]⁺, which would appear at m/z 171.0318. lookchem.com
Under electron ionization (EI), the molecule undergoes characteristic fragmentation. The resulting mass spectrum provides a fingerprint that aids in structural elucidation. Common fragmentation pathways for esters include alpha-cleavage and McLafferty rearrangements. libretexts.orgyoutube.com For this compound, key fragmentation would be expected to involve the ester group and the dioxolane ring.
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Ion Structure | Description |
| 148 | [C₅H₈O₄]⁺ | Molecular Ion (M⁺) |
| 117 | [M - OCH₃]⁺ | Loss of the methoxy (B1213986) radical from the ester. |
| 89 | [M - COOCH₃]⁺ | Loss of the carbomethoxy radical. |
| 88 | [C₄H₈O₂]⁺ | Fragmentation of the dioxolane ring, possibly from loss of CO₂ from an intermediate. researchgate.net |
| 59 | [COOCH₃]⁺ | Carbomethoxy cation. |
Elemental analysis provides the percentage composition of elements (C, H, O) in the compound, which must match the theoretical values calculated from the molecular formula.
Table 3: Elemental Analysis for C₅H₈O₄
| Element | Theoretical Percentage |
| Carbon (C) | 40.54% |
| Hydrogen (H) | 5.44% |
| Oxygen (O) | 54.01% |
Vibrational Spectroscopy (IR, Raman)
Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Functional Group Identification and Conformational Analysis
The IR spectrum of this compound is dominated by absorptions corresponding to its ester and dioxolane ether functionalities. The most prominent and diagnostic peak is the carbonyl (C=O) stretch of the ester group. The C-O stretching region is typically complex, with multiple bands arising from the ester and the C-O-C bonds of the dioxolane ring.
While a spectrum for the specific target molecule is not available, data from related structures provide a reliable guide to the expected peak locations. lookchem.comgoogle.com
Table 4: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~2990-2880 | C-H stretch | Aliphatic (ring and methyl) |
| ~1750 | C=O stretch | Ester |
| ~1280-1200 | C-O stretch | Ester (C-O-C asymmetric) |
| ~1190-1040 | C-O stretch | Dioxolane (C-O-C acetal) |
These spectroscopic techniques can also provide insight into the molecule's conformation. The 1,3-dioxolane ring is not planar and typically adopts an "envelope" or "twisted" conformation. longdom.org Theoretical calculations, often using Density Functional Theory (DFT), can be combined with experimental vibrational spectra to analyze these conformational preferences. By calculating the theoretical vibrational frequencies for different possible conformers and comparing them to the experimental IR and Raman spectra, the most stable conformation in the sample can be determined. longdom.org
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is an indispensable tool for the separation and purification of dioxolane carboxylates from reaction mixtures and for the assessment of their enantiomeric purity. High-performance liquid chromatography and conventional column chromatography are the principal techniques employed for these purposes.
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful method for the separation of enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, their separation.
Detailed research has demonstrated the successful enantiomeric separation of various chiral compounds, including derivatives of carboxylic acids, using specific chiral columns. For instance, the enantiomeric excess (ee) of a chiral carboxylic acid was determined after its conversion to the corresponding methyl ester. The separation was achieved using a Chiralcel® OD-H column with a mobile phase of 1% isopropanol (B130326) in hexanes at a flow rate of 1.0 mL/min, with detection at 215 nm. This method resulted in distinct retention times for the two enantiomers, allowing for their quantification .
The selection of the CSP and the mobile phase composition are critical for achieving optimal separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used and are effective in resolving a broad range of racemic compounds, including carboxylate derivatives indico.global. The separation mechanism involves a combination of interactions, such as hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte and the chiral selector on the stationary phase nih.gov.
Interactive Table 1: Example of Chiral HPLC Conditions for a Carboxylic Acid Methyl Ester Derivative
| Parameter | Condition |
|---|---|
| Column | Chiralcel® OD-H |
| Mobile Phase | 1% Isopropanol in Hexanes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 215 nm |
| Analyte | Carboxylic Acid Methyl Ester |
| Result | Separation of enantiomers with distinct retention times (t1 and t2) |
Data sourced from a representative analytical procedure .
Column chromatography is a fundamental purification technique in organic synthesis, widely used to isolate desired compounds from crude reaction mixtures. rsc.org For dioxolane carboxylates, silica (B1680970) gel is the most common stationary phase due to its polarity and effectiveness in separating compounds with different polarities. hu-berlin.de
The process involves packing a glass column with a slurry of silica gel in a non-polar solvent, such as hexane. The crude product, often pre-adsorbed onto a small amount of silica gel, is then loaded onto the top of the column. A solvent or a mixture of solvents (eluent) is passed through the column, and the components of the mixture travel down the column at different rates depending on their polarity and interactions with the stationary phase. Less polar compounds elute faster, while more polar compounds are retained longer on the silica gel.
The choice of eluent system is critical for successful separation. Typically, a gradient of solvents with increasing polarity is used, starting with a non-polar solvent like hexanes and gradually introducing a more polar solvent such as ethyl acetate (B1210297) or dichloromethane. rsc.org The fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the pure product.
Interactive Table 2: General Protocol for Column Chromatography Purification
| Step | Description |
|---|---|
| 1. Column Preparation | A glass column is packed with a slurry of silica gel (e.g., 230-400 mesh) in a non-polar solvent (e.g., hexane). A layer of sand can be added at the bottom and top to protect the silica bed. youtube.comresearchgate.net |
| 2. Sample Loading | The crude product is dissolved in a minimal amount of solvent and mixed with a small portion of silica gel. The solvent is evaporated to yield a free-flowing powder, which is then carefully added to the top of the column. researchgate.net |
| 3. Elution | The column is eluted with a solvent system of appropriate polarity. A gradient elution, starting with a low polarity solvent (e.g., hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate), is often employed to separate compounds with different polarities. rsc.org |
| 4. Fraction Collection | The eluent is collected in a series of fractions. |
| 5. Analysis | Each fraction is analyzed by Thin-Layer Chromatography (TLC) to determine which fractions contain the purified desired compound. |
| 6. Isolation | Fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified compound. |
This table represents a generalized procedure based on standard laboratory practices rsc.orgyoutube.comresearchgate.net.
Dielectric Spectroscopy for Molecular Dynamics Studies
Dielectric spectroscopy is a powerful technique for investigating the molecular dynamics of materials by studying their response to an applied electric field over a wide range of frequencies. indico.globalstanford.eduwikipedia.org This method is particularly insightful for understanding the rotational motions of polar molecules, such as dioxolane carboxylates.
A study on 4-methyl-1,3-dioxolane (B94731) derivatives using broadband dielectric spectroscopy (BDS) revealed complex molecular dynamics in the supercooled liquid state. researchgate.netrsc.org The researchers observed two distinct relaxation processes: the structural α-relaxation, which is associated with the cooperative movement of molecules at the glass transition, and a sub-α Debye-like relaxation. researchgate.net This Debye-like process is slower than the α-relaxation and is thought to arise from the formation of supramolecular structures or aggregates within the liquid. researchgate.net
The presence of these two relaxation regimes highlights the structural complexity of these molecules. The amphiphilic nature of the dioxolane derivatives, having both polar (the dioxolane ring) and non-polar (alkyl side chains) parts, likely contributes to this behavior through specific intermolecular interactions. researchgate.netrsc.org Further experiments at elevated pressures showed that the sub-α contribution to the dielectric response disappeared, suggesting that compression disrupts the larger molecular assemblies responsible for this slower relaxation. researchgate.net These findings provide a deeper understanding of the molecular mobility and intermolecular organization in functionalized dioxolane systems. researchgate.net
Interactive Table 3: Dielectric Relaxation Processes in 4-Methyl-1,3-Dioxolane Derivatives
| Relaxation Process | Description | Key Findings |
|---|---|---|
| α-Relaxation | Associated with the dynamic glass transition, reflecting the cooperative rearrangement of molecules. | A primary relaxation process observed in the supercooled liquid state. researchgate.net |
| Sub-α Debye-like Relaxation | A slower process attributed to the dynamics of supramolecular structures or aggregates. | Clearly distinguished from the α-relaxation; disappears under elevated pressure, indicating its origin from larger, pressure-sensitive molecular assemblies. researchgate.net |
Data derived from the findings of a study on 4-methyl-1,3-dioxolane derivatives researchgate.netrsc.org.
X-ray Diffraction (XRD) for Absolute Configuration Determination
X-ray diffraction (XRD) on single crystals is the most definitive method for determining the absolute configuration of chiral molecules. researchgate.net This technique provides a detailed three-dimensional map of the electron density within a crystal, allowing for the precise determination of bond lengths, bond angles, and the spatial arrangement of all atoms in the molecule.
For chiral dioxolane derivatives, obtaining a high-quality single crystal is a prerequisite for XRD analysis. The crystal is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is collected and analyzed to solve the crystal structure. To determine the absolute configuration of a molecule containing only light atoms (like carbon, hydrogen, and oxygen), the phenomenon of anomalous dispersion is utilized, often requiring the use of specific X-ray wavelengths (e.g., Cu Kα radiation) to enhance the effect. rsc.org
In recent studies, the absolute configurations of several newly synthesized chiral 1,3-dioxolan-4-ones were unequivocally confirmed using XRD. nih.gov For example, the structure of a Michael addition product was determined to have an (S,S,S) configuration, and the structures of various Diels-Alder adducts were also elucidated, providing crucial insights into the stereochemical outcomes of these reactions. nih.gov The Flack parameter, a value refined during the structure analysis, is a key indicator for the correctness of the assigned absolute configuration, with a value close to zero confirming the assignment. researchgate.net
Interactive Table 4: Information Obtained from Single-Crystal X-ray Diffraction Analysis
| Parameter | Description |
|---|---|
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell, the basic repeating unit of the crystal lattice. |
| Space Group | Describes the symmetry elements present in the crystal. |
| Atomic Coordinates | The precise x, y, and z coordinates of each atom within the unit cell. |
| Bond Lengths and Angles | The distances between bonded atoms and the angles between adjacent bonds. |
| Torsion Angles | Describe the conformation of the molecule. |
| Absolute Configuration | The absolute spatial arrangement of atoms for a chiral molecule, often confirmed by the Flack parameter. researchgate.net |
This table summarizes the typical data output from an XRD experiment on a single crystal.
Applications in Organic Synthesis and Materials Science Excluding Clinical
Role as Chiral Synthons in Complex Molecule Synthesis
The chiral nature of methyl 1,3-dioxolane-4-carboxylate, particularly its enantiopure forms like (−)-Methyl (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate and (+)-Methyl (R)-2,2-dimethyl-1,3-dioxolane-4-carboxylate, makes it a valuable chiral synthon. sigmaaldrich.comsigmaaldrich.com Chiral 1,3-dioxolan-4-ones, readily derived from α-hydroxy acids such as lactic and mandelic acid, have proven to be highly useful in asymmetric synthesis for nearly four decades. mdpi.com The dioxolane moiety acts as a protecting group for a diol, allowing for stereocontrolled reactions at other parts of the molecule. This strategy is fundamental in the construction of complex molecules with specific stereochemistry.
The precise stereochemical control offered by this compound is leveraged in the total synthesis of various natural products and their analogues.
(-)-Gymnodimine: The (−)-Methyl (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate enantiomer serves as a chiral building block for creating the key tetrahydrofuran (B95107) subunit of (−)-gymnodimine, a marine algal toxin. sigmaaldrich.com
Autoinducer-2 (B1199439) (AI-2) Precursor: It is a starting material for the preparation of (S)-4,5-dihydroxy-2,3-pentanedione (DPD), which is a precursor to autoinducer-2 (AI-2), a signaling molecule involved in bacterial communication. sigmaaldrich.comevitachem.com This synthesis highlights the link between the 1,3-dioxolane (B20135) structure and biologically significant molecules. evitachem.com
Olguine (B1235999) Analogue: The 2,2-dimethyl-1,3-dioxolane (B146691) core structure is present in key intermediates used in the synthesis of olguine analogues, which are natural products with potential medicinal properties. evitachem.com
Other Complex Molecules: The compound is also used to prepare enediones, which are precursors for cyclopentenone derivatives, demonstrating its role in constructing varied molecular frameworks. sigmaaldrich.com Chiral 1,3-dioxolan-4-ones can also act as chiral ketene (B1206846) equivalents in cycloaddition reactions, leading to the formation of other complex chiral molecules. mdpi.comnih.gov
| Natural Product/Analogue | Role of this compound Derivative | Reference |
| (-)-Gymnodimine | Chiral building block for tetrahydrofuran subunit | sigmaaldrich.com |
| (S)-4,5-dihydroxy-2,3-pentanedione (DPD) | Starting material for the synthesis of this AI-2 precursor | sigmaaldrich.comevitachem.com |
| Olguine Analogue | Core structural component of a key synthetic intermediate | evitachem.com |
| Cyclopentenone Derivatives | Precursor to an enedione intermediate | sigmaaldrich.com |
The dioxolane structural motif is not only prevalent in natural product synthesis but also in the development of agrochemicals and other fine chemicals. Certain dioxolane derivatives have been patented for their use as active ingredients in pesticides. google.com For instance, compounds like 4-[2-chloro-4-(3,4-dichlorobenzyl)phenoxymethyl]-2-ethyl-1,3-dioxolane have been identified as having pesticidal properties. google.com While not a direct application of the title carboxylate, this demonstrates the utility of the core 1,3-dioxolane skeleton in agrochemical design. The synthesis of specialized molecules like cyclopentenones and other chiral intermediates also positions this compound as a key starting material in the broader fine chemical industry. sigmaaldrich.com
Polymerization and Materials Science Applications
In the realm of materials science, the 1,3-dioxolane ring is a valuable monomer component for creating a new generation of polymers with tailored properties, including degradability, recyclability, and advanced functionalities.
Derivatives of this compound are precursors to various monomers used in polymerization reactions.
Polylactic Acid (PLA): 1,3-dioxolan-4-ones, which can be synthesized from the corresponding α-hydroxy acids, are effective monomers for the organocatalyzed, solvent-free polymerization to produce polylactic acid (PLA), a common biodegradable polyester. mdpi.comresearchgate.net
Polyesters via Ring-Opening Polymerization: Cyclic ketene acetals, such as 2-methylene-4-phenyl-1,3-dioxolane, are synthesized from dioxolane precursors and undergo free-radical ring-opening polymerization to produce polyesters. researchgate.netrsc.org This method allows for the introduction of ester groups into the backbone of various polymers. researchgate.net
Perfluorinated Monomers: The hydrocarbon structure of methyl 2,4,5-trimethyl-1,3-dioxolane-2-carboxylate can be used as a precursor to synthesize perfluorinated 2-methylene-1,3-dioxolane (B1600948) monomers through direct fluorination. researchgate.net
A significant application of dioxolane-based monomers is in the creation of polymers designed for a circular economy.
Chemically Recyclable Poly(dioxolane): Cationic ring-opening polymerization of 1,3-dioxolane produces poly(1,3-dioxolane) (pDXL). nsf.govescholarship.org Recent advancements have enabled the synthesis of ultra-high-molecular-weight pDXL (UHMW pDXL), a thermoplastic with mechanical properties comparable to ultra-high-molecular-weight polyethylene (B3416737) (UHMWPE). nsf.govescholarship.orgnih.govacs.org A key advantage of this material is its chemical recyclability; it can be depolymerized back to its monomer with high recovery rates, offering a solution to plastic waste. escholarship.orgacs.org
Degradable Copolymers: Monomers like 4,4-dimethyl-2-methylene-1,3-dioxolan-5-one (DMDL) can be polymerized and copolymerized with a wide range of vinyl monomers to create novel degradable polymers. rsc.org These polymers degrade under basic conditions, and the degradation product can be recovered and used to re-synthesize the monomer, demonstrating chemical recycling. rsc.org Similarly, copolymers of 2-methylene-1,3-dioxepane (B1205776) and vinyl acetate (B1210297) are designed to be easily degraded in acidic or alkaline solutions. rsc.org
The incorporation of fluorine into the poly(dioxolane) structure leads to advanced materials with unique and valuable properties. Perfluorinated polymers are known for their chemical and thermal stability. researchgate.net
Amorphous Fluoropolymers: The radical polymerization of perfluoro-2-methylene-1,3-dioxolane monomers results in amorphous polymers. researchgate.net These materials are transparent, chemically and thermally stable, have high glass transition temperatures, and exhibit extraordinary optical transmittance from the UV to the near-IR region. researchgate.netkeio.ac.jp
Applications in Optics and Gas Separation: Due to these properties, amorphous perfluorinated poly(dioxolane)s are promising materials for applications such as optical fibers and gas separation membranes. researchgate.net Furthermore, polymers based on poly(1,3-dioxolane) have demonstrated superior performance in CO2/N2 separation, making them suitable for applications like flue gas purification. digitellinc.com
| Polymer Type | Monomer(s) | Key Properties | Potential Applications | Reference |
| Poly(lactic acid) (PLA) | 1,3-dioxolan-4-ones | Biodegradable | General packaging, textiles | mdpi.comresearchgate.net |
| Ultra-High-Molecular-Weight Poly(1,3-dioxolane) (UHMW pDXL) | 1,3-dioxolane | High mechanical strength, chemically recyclable | Sustainable alternative to UHMWPE | nsf.govescholarship.orgnih.gov |
| Poly(DMDL-co-vinyl) | 4,4-dimethyl-2-methylene-1,3-dioxolan-5-one (DMDL), vinyl monomers | Degradable under basic conditions, chemically recyclable | Materials for circular economy | rsc.org |
| Perfluorinated Poly(dioxolane)s | Perfluoro-2-methylene-1,3-dioxolane derivatives | High thermal stability, high optical transmittance, amorphous | Optical fibers, gas separation membranes | researchgate.netkeio.ac.jp |
| Poly(1,3-dioxolane) Acrylate (B77674) (PDXLA) | Macromonomers of poly(1,3-dioxolane) acrylate | High CO2 permeability and selectivity | CO2/N2 separation membranes | digitellinc.com |
Contributions to Flavor and Fragrance Chemistry
While direct organoleptic data for this compound is not extensively documented in public literature, the broader class of 1,3-dioxolane derivatives plays a notable role in the flavor and fragrance industry. These compounds can act as flavor components, precursors to aroma molecules, and are recognized as important intermediates in the synthesis of fragrance ingredients. nih.gov
Research into the composition of commercially available coffee-like flavoring preparations has led to the identification of various 2-substituted-4-methyl-1,3-dioxolane structures. unimi.it These compounds can be formed through the reaction of aldehydes and ketones, which are key aroma compounds, with 1,2-propylene glycol, a common solvent in flavor formulations. unimi.it The presence of these dioxolanes can be either intentional, as synthesized flavor ingredients, or a result of spontaneous formation within the flavoring mixture. unimi.it
The identification of these dioxolane structures is significant for the flavor industry, as it contributes to the understanding of the chemical composition of complex flavorings and aids in the discovery of new artificial flavoring substances. unimi.it Gas chromatography-mass spectrometry (GC-MS) is a key analytical technique used to identify these compounds in various food matrices and flavoring preparations. unimi.itamazonaws.comlcms.czuii.ac.idlongwood.edu
In the context of fragrance chemistry, 1,3-dioxolanes are valued as intermediates. nih.gov The structural motif is found in various synthetic fragrance molecules. For instance, the compound known as "Methyl Dioxolan" (an ethyl ester, not to be confused with the subject of this article) possesses a fruity and woody scent reminiscent of sweet pine and is utilized in a variety of scented products.
The table below details some of the 1,3-dioxolane derivatives that have been identified in coffee-like flavorings, highlighting the diversity of carbonyl compounds that can lead to their formation. unimi.it
| Carbonyl Precursor | Identified Dioxolane Derivative in Coffee-Like Flavorings |
| Acetaldehyde | 2,4-Dimethyl-1,3-dioxolane |
| Acetone (B3395972) | 2,2,4-Trimethyl-1,3-dioxolane |
| 2-Furaldehyde | 2-(2-Furyl)-4-methyl-1,3-dioxolane |
| Vanillin | 2-(4-Hydroxy-3-methoxyphenyl)-4-methyl-1,3-dioxolane |
Data sourced from GC/MS analysis of commercial coffee-like flavoring preparations. unimi.it
It is important to note that while the 1,3-dioxolane ring is a common feature, the specific substituents on the ring are crucial in determining the organoleptic properties and application of the compound. The study of these derivatives is an ongoing area of research in flavor and fragrance chemistry. unimi.it
Structure Activity Relationship Studies of Dioxolane Derivatives
Impact of Dioxolane Ring Substituents on Reactivity
Substituents on the 1,3-dioxolane (B20135) ring significantly influence its reactivity by altering electron density and steric accessibility. The nature of these substituents, whether electron-donating or electron-withdrawing, and their position on the ring dictate the compound's susceptibility to various chemical reactions.
Research into the formation of dioxolanes (dioxolanation) from steroidal ketones has shown that the reaction is highly sensitive to both steric and electronic effects. The reactivity follows a distinct order: saturated ketones react more readily than α,β-unsaturated ketones, which in turn are more reactive than monobrominated ketones. Highly hindered ketones, such as 17-ketones, or those with multiple electron-withdrawing groups, like 2,4-dibromo-3-ketones, may not react at all under typical conditions. researchgate.net This demonstrates that both steric bulk and electron-withdrawing substituents can decrease the reactivity of the parent carbonyl group toward dioxolane formation.
In reactions involving the dioxolane ring itself, such as hydride transfer, the type and configuration of substituents are crucial. Studies on di- and trisubstituted 1,3-dioxolanes have shown that the rate of hydride transfer to form 1,3-dioxolan-2-ylium salts is strongly dependent on the substituents. acs.orgscite.ai For example, cis-4,5-dimethyl isomers react considerably faster than their corresponding trans isomers. acs.orgscite.ai This highlights that not just the presence, but the spatial arrangement of substituents profoundly impacts reactivity.
The influence of substituents extends to reactions where dioxolane derivatives act as reaction media. In Palladium-catalyzed Heck arylations using 5-methyl-1,3-dioxolane-4-one as a solvent, the electronic nature of the aryl source dictates the reaction's success. Aryl iodides bearing electron-withdrawing substituents result in faster and better conversions, while those with electron-rich groups react much more slowly. rsc.org This indicates that the electronic properties of the reactants are critical, and the dioxolane medium facilitates these interactions.
Table 1: Impact of Aryl Iodide Substituents on Heck Arylation in a Dioxolane Medium rsc.orgThis table illustrates the conversion percentage in the Heck arylation of methyl acrylate (B77674) with various substituted aryl iodides, using a 5-methyl-1,3-dioxolane-4-one (LA-H,H) solvent system.
| Entry | Aryl Iodide Substituent (at para position) | Conversion (%) after 2h |
| 1 | -NO₂ | >98 |
| 2 | -CHO | >98 |
| 3 | -COCH₃ | 75 |
| 4 | -Br | 65 |
| 5 | -H | 15 |
| 6 | -CH₃ | 10 |
| 7 | -OCH₃ | 5 |
Stereochemical Influence on Chemical Transformations
The three-dimensional arrangement of atoms, or stereochemistry, is a critical factor in the chemical transformations of dioxolane derivatives. The fixed spatial relationship between substituents can direct the course of a reaction, leading to the selective formation of one stereoisomer over another (stereoselectivity).
The synthesis of substituted 1,3-dioxolanes can be achieved with high stereoselectivity. For instance, a three-component reaction involving an alkene, a carboxylic acid, and a silyl (B83357) enol ether proceeds through a 1,3-dioxolan-2-yl cation intermediate. The stereochemistry of the starting alkene dictates the stereochemistry of this intermediate and, consequently, the final dioxolane product. mdpi.com As shown in the table below, using a cis-alkene leads to a single diastereomer, whereas a trans-alkene yields a different, racemic isomer. mdpi.com This demonstrates a stereospecific pathway where the geometry of the reactant is directly translated to the product.
Table 2: Stereoselective Formation of Dioxolanes from Alkene Isomers mdpi.comThis table shows the outcome of the reaction between cis-4-octene (B1353254) and trans-4-octene (B86139) with (diacetoxyiodo)benzene (B116549) and a silyl acetal (B89532), highlighting the influence of the starting alkene's stereochemistry on the product's diastereoselectivity.
| Entry | Alkene | Product(s) | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | cis-4-Octene | (meso)-Dioxolane derivative | >99:1 | 62 |
| 2 | trans-4-Octene | (racemic)-Dioxolane derivative | — | 60 |
The stereochemistry of the dioxolane ring is also fundamental in medicinal chemistry. In the antifungal drug Itraconazole, which contains a complex dioxolane structure with three chiral centers, the substituents on the dioxolane ring (the triazolomethylene and aryloxymethylene groups) are always in a cis relationship to each other. wikipedia.org This specific spatial arrangement is crucial for its biological activity.
Furthermore, studies on anticholinergic 4-dimethylaminomethyl-1,3-dioxolane derivatives have revealed that the configurational selectivity of these compounds depends mainly on the stereochemistry at the C-2 position of the dioxolane ring, rather than the geometric relationship between the substituents at C-2 and C-4. oup.com This indicates that specific chiral centers within the ring can have a dominant influence on the molecule's interaction with its biological target. The use of chiral Brønsted acids can also catalyze the formation of 1,3-dioxolane products with modest enantioselectivity, further emphasizing the role of chiral environments in directing the stereochemical outcome of reactions. nih.gov
Electronic and Steric Effects on Compound Properties
Electronic effects arise from the ability of a substituent to donate or withdraw electron density. This influences the molecule's polarity and its ability to engage in intermolecular interactions like hydrogen bonding. researchgate.net A study of various 1,3-dioxolan-4-one (B8650053) derivatives used as solvents showed that the introduction of methyl groups causes slight decreases in the compound's dipolarity (π*) and hydrogen bond acceptor character (β). rsc.org This demonstrates that even simple alkyl substituents can tune the electronic properties and, therefore, the solvent characteristics of the molecule. Electronegative substituents, conversely, can significantly alter the electronic distribution and optical properties of larger systems containing a dioxolane ring. nih.gov
Steric effects are due to the spatial bulk of substituents, which can hinder molecular interactions and influence conformational stability. numberanalytics.comnumberanalytics.com In the synthesis of 1,3-dioxolane derivatives, steric hindrance plays a direct role in the reaction efficiency. The use of sterically hindered diols leads to significantly lower yields compared to less hindered diols. nih.gov This is because bulky groups can impede the approach of reactants necessary for the formation of the dioxolane ring.
Table 3: Effect of Steric Hindrance on the Synthesis Yield of 1,3-Dioxolanes nih.govThis table compares the reaction yields for the synthesis of 1,3-dioxolanes from diols with varying degrees of steric hindrance.
| Entry | Diol Structure | Substituent Nature | Steric Hindrance | Yield (%) |
| 1 | Diol a | Benzylic ether | High | 61 |
| 2 | Diol b | Benzylic ether | High | 58 |
| 3 | Diol c | Benzylic ester | High | 45 |
| 4 | Diol d | Benzylic ester | High | 52 |
| 5 | Diol e | Alkyl ether | Low | 93 |
| 6 | Diol f | Alkyl ether | Low | 88 |
| 7 | Diol g | Alkyl ester | Low | 91 |
| 8 | Diol h | Alkyl ester | Low | 90 |
The interplay between electronic and steric effects is also evident in the stability and reactivity of the dioxolane ring itself. The presence of two shorter C-O bonds compared to C-C bonds in a cyclohexane (B81311) ring leads to more pronounced diaxial interactions between substituents at the C2 position and axial substituents at C4 and C6. thieme-connect.de Consequently, equatorial substituents at C2 are generally more thermodynamically favored to minimize steric strain. thieme-connect.de These nonbonding interactions are fundamental in dictating the shape, conformational preferences, and ultimately the reactivity of dioxolane derivatives. numberanalytics.com
Q & A
Basic: What are the optimal synthetic routes for preparing methyl 1,3-dioxolane-4-carboxylate, and how can reaction yields be improved?
Methodological Answer:
The synthesis typically involves cyclocondensation of glycerol derivatives with methyl glyoxylate or esterification of 1,3-dioxolane-4-carboxylic acid. Key steps include:
- Cyclization : Reacting diols with carbonyl compounds under acidic catalysis (e.g., HCl or p-toluenesulfonic acid) .
- Purification : Use silica gel chromatography with non-polar solvents (e.g., cyclohexane:ethyl acetate 9:1), yielding ~40% isolated product .
- Yield Optimization : Adjust reaction stoichiometry, catalyst loading (e.g., 0.1–1.0 eq. acid), and temperature (60–100°C). Microwave-assisted synthesis may reduce reaction time .
Basic: Which analytical techniques are most effective for characterizing this compound?
Methodological Answer:
Advanced: How does the dioxolane ring influence the compound’s reactivity in nucleophilic addition reactions?
Methodological Answer:
The dioxolane ring’s electron-donating ether oxygen atoms stabilize transition states in nucleophilic attacks. For example:
- Formation of Tetrahydrofuran Derivatives : The ring’s strain enhances reactivity with Grignard reagents (e.g., MeMgBr) at the ester carbonyl .
- Hydrolysis Studies : Use pH-dependent kinetics (e.g., 0.1 M NaOH) to quantify ring-opening rates. Compare with acyclic esters to isolate steric/electronic effects .
Advanced: What strategies enable enantioselective synthesis of this compound derivatives?
Methodological Answer:
- Chiral Auxiliaries : Employ (S)- or (R)-configured catalysts (e.g., Sharpless epoxidation conditions) to induce asymmetry .
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer, achieving >90% ee .
- Asymmetric Cyclization : Use chiral Brønsted acids (e.g., BINOL-phosphoric acid) to control ring formation .
Advanced: How can computational methods predict the compound’s behavior in complex reaction pathways?
Methodological Answer:
- DFT Studies : Calculate transition-state energies (e.g., B3LYP/6-31G*) for ring-opening reactions. Compare with experimental NMR kinetic data .
- Molecular Dynamics : Simulate solvent effects (e.g., THF vs. water) on ester hydrolysis rates .
Basic: What are the primary applications of this compound in organic synthesis?
Methodological Answer:
- Chiral Building Block : Synthesize tetrahydrofuran subunits in marine toxins (e.g., gymnodimine) via cross-metathesis .
- Precursor for Autoinducers : Convert to (S)-4,5-dihydroxy-2,3-pentanedione (DPD) using enzymatic oxidation (e.g., dehydrogenase) .
Advanced: How can researchers resolve contradictions in reported synthetic yields or stereochemical outcomes?
Methodological Answer:
- Reproducibility Checks : Validate silica gel purity, solvent dryness, and inert atmosphere (N₂/Ar) .
- In Situ Monitoring : Use HPLC-MS to track intermediates and adjust reaction time/temperature dynamically .
- Crystallographic Validation : Compare X-ray structures with NMR-derived configurations to rule out epimerization .
Basic: What analytical methods assess the compound’s stability under varying storage conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
